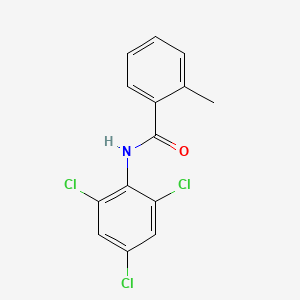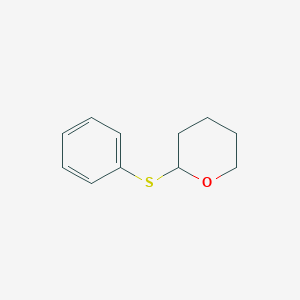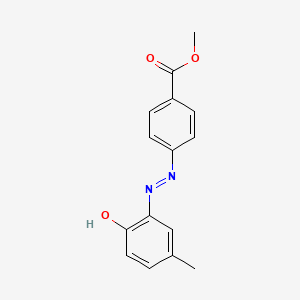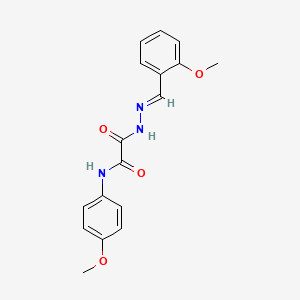
2-Methyl-2',4',6'-trichlorobenzanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2’,4’,6’-trichlorobenzanilide is an organic compound with the molecular formula C14H10Cl3NO and a molecular weight of 314.601 g/mol . This compound is characterized by the presence of three chlorine atoms and a methyl group attached to a benzanilide structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-Methyl-2’,4’,6’-trichlorobenzanilide typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with 2-methylaniline under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
2-Methyl-2’,4’,6’-trichlorobenzanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Applications De Recherche Scientifique
2-Methyl-2’,4’,6’-trichlorobenzanilide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-2’,4’,6’-trichlorobenzanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparaison Avec Des Composés Similaires
2-Methyl-2’,4’,6’-trichlorobenzanilide can be compared with other similar compounds such as:
2-Methyl-2’,4’,4’-trichlorobenzanilide: This compound has a similar structure but differs in the position of the chlorine atoms.
2-Methyl-2’,4’,6’-tribromobenzanilide: This compound has bromine atoms instead of chlorine atoms, which can lead to different chemical properties and reactivity.
2-Methyl-2’,4’,5’-trichlorobenzanilide: This compound also has a similar structure but with different positions of the chlorine atoms.
These comparisons highlight the uniqueness of 2-Methyl-2’,4’,6’-trichlorobenzanilide in terms of its chemical structure and reactivity.
Propriétés
Numéro CAS |
97160-86-6 |
|---|---|
Formule moléculaire |
C14H10Cl3NO |
Poids moléculaire |
314.6 g/mol |
Nom IUPAC |
2-methyl-N-(2,4,6-trichlorophenyl)benzamide |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-4-2-3-5-10(8)14(19)18-13-11(16)6-9(15)7-12(13)17/h2-7H,1H3,(H,18,19) |
Clé InChI |
YSVBQKZMCBNAKY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11946296.png)
![[1-(Naphthalen-2-yl)ethylidene]propanedinitrile](/img/structure/B11946299.png)











